Product packaging for 4-Bromo-4'-iso-propylbenzophenone(Cat. No.:CAS No. 91404-24-9)

4-Bromo-4'-iso-propylbenzophenone

Cat. No.: B1273609
CAS No.: 91404-24-9
M. Wt: 303.19 g/mol
InChI Key: XUABJTFNELDHOT-UHFFFAOYSA-N
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Description

Contextualization of Benzophenone (B1666685) Derivatives in Advanced Materials and Chemical Synthesis

Benzophenone and its derivatives are a well-established class of compounds with a rich history in organic chemistry. nih.govnih.gov Their core structure, consisting of two phenyl rings attached to a carbonyl group, provides a versatile scaffold for a wide range of applications. nih.govnih.gov In the realm of advanced materials, benzophenone derivatives are integral to the development of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net They can function as host materials for phosphorescent emitters or as the emissive materials themselves, contributing to the efficiency and performance of these devices. mdpi.com The ability of the benzophenone core to facilitate intersystem crossing is a key characteristic that makes it suitable for applications in thermally activated delayed fluorescence (TADF) emitters. researchgate.net

Beyond materials science, benzophenone derivatives are valuable intermediates and reagents in chemical synthesis. nih.gov The carbonyl group can undergo a variety of reactions, and the phenyl rings can be functionalized to create complex molecules. nih.gov For instance, they have been utilized in the synthesis of compounds with potential biological activities, including anti-inflammatory and anticancer agents. nih.gov The versatility of the benzophenone framework allows chemists to fine-tune the properties of the resulting molecules by introducing different substituents on the aromatic rings. nih.gov

Significance of Halo- and Alkyl-Substituted Benzophenones in Academic Research

The introduction of halogen atoms and alkyl groups onto the benzophenone scaffold significantly influences its chemical and physical properties, making these substituted derivatives a focal point of academic research. researchgate.netnih.govnih.gov Halogenation, particularly with bromine or chlorine, can alter the electronic nature of the molecule, impact its reactivity, and introduce pathways for further functionalization through cross-coupling reactions. nih.govnih.gov Halogenated organic compounds are a broad class of chemicals with diverse applications and environmental implications. nih.gov In the context of benzophenones, halogen substituents can affect their photochemical behavior and their potential as building blocks in the synthesis of more complex structures. nih.gov

Alkyl substitution, on the other hand, primarily modifies the steric and lipophilic properties of the benzophenone molecule. researchgate.net The size and branching of the alkyl group can influence the conformation of the benzophenone, affecting the dihedral angle between the two phenyl rings. nih.govresearchgate.net This, in turn, can impact the compound's packing in the solid state and its interactions with other molecules. nih.govresearchgate.net The study of alkyl-substituted benzophenones contributes to our understanding of structure-property relationships, which is crucial for designing molecules with specific desired characteristics. researchgate.net

Specific Research Interest in 4-Bromo-4'-iso-propylbenzophenone

The specific combination of a bromo substituent and an isopropyl group in this compound makes it a compound of particular research interest. The bromine atom at the 4-position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular architectures.

The isopropyl group at the 4'-position, while seemingly simple, imparts a degree of steric bulk that can influence the molecule's conformational preferences and its solid-state packing. This interplay between the electronic effects of the bromine atom and the steric influence of the isopropyl group makes this compound a valuable model system for studying the combined effects of different types of substituents on the properties and reactivity of the benzophenone core. While direct research on this specific compound is not extensively documented in the provided search results, its constituent parts, 4-bromobenzoyl chloride and isopropylbenzene (cumene), are common reagents, suggesting its potential as a synthetic intermediate. The synthesis of related structures, like 4-bromo-4'-propylbiphenyl, highlights the importance of such brominated compounds as precursors in materials science and the pharmaceutical industry. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrO B1273609 4-Bromo-4'-iso-propylbenzophenone CAS No. 91404-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABJTFNELDHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373701
Record name 4-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91404-24-9
Record name 4-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Mechanistic Investigations in Benzophenone Chemistry

Elucidation of Reaction Pathways and Intermediates

The photochemical and organometallic reactions of benzophenones are characterized by the formation of distinct intermediates, the nature of which dictates the final product distribution.

Benzophenones are widely recognized for their ability to initiate radical reactions through Hydrogen Atom Transfer (HAT). nih.gov Upon absorption of UV light, 4-Bromo-4'-iso-propylbenzophenone is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing (ISC) to form a more stable triplet excited state, specifically a 3(nπ*) state. rsc.org This highly reactive triplet species can abstract a hydrogen atom from a suitable donor, such as an alcohol or an alkane, to form a ketyl radical. nih.govchemrxiv.org

The reaction proceeds as follows:

Photoexcitation: The benzophenone (B1666685) derivative absorbs a photon (hν) and is promoted to its triplet state (BP*).

Hydrogen Atom Transfer (HAT): The excited ketone (BP*) abstracts a hydrogen atom from a substrate (R-H), generating a benzhydrol-derived ketyl radical and a substrate-derived radical (R•). nih.gov

Further Reactions: The newly formed radical (R•) can then participate in various subsequent reactions, such as C-C bond formation.

In a notable dual role, the benzophenone can act as both the HAT photocatalyst and a terminal oxidant, where the resulting ketyl radical is re-oxidized back to the ground state benzophenone, completing a catalytic cycle. nih.gov The stability of the intermediate ketyl radical is a key factor in these processes. acs.org For this compound, the substituents would influence the stability of this radical, thereby affecting the HAT rate.

Quantitative Structure-Activity Relationships (QSAR) and Electronic Effects of Substituents on Reactivity

The reactivity of substituted benzophenones can be quantitatively described using the Hammett equation, which provides a framework for understanding the electronic effects of substituents on reaction rates and equilibria. pharmacy180.comwalisongo.ac.id The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the reaction constant (ρ) and the substituent constant (σ). libretexts.org

For this compound, the two para substituents have opposing electronic effects:

4-Bromo group: The bromine atom is an electron-withdrawing group due to its inductive effect, which is stronger than its weak resonance-donating effect. It has a positive Hammett σ value.

4-iso-Propyl group: The isopropyl group is an electron-donating group through induction and hyperconjugation. It has a negative Hammett σ value.

These electronic characteristics significantly influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. In mass spectrometry fragmentation, for instance, a good Hammett correlation (R² value of 0.95) is observed when analyzing the competitive cleavage of substituted benzophenones. nih.gov The presence of an electron-withdrawing group like bromine favors the retention of charge on the unsubstituted phenyl ring fragment, while an electron-donating group would favor charge retention on the substituted ring. nih.gov QSAR models for other series of compounds containing bromo and isopropyl substituents have shown significant correlations between molecular descriptors and biological or chemical activity. nih.govnih.gov

Hammett Substituent Constants (σ) for para-Substituents
Substituentσₚ ValueElectronic Effect
-Br+0.23Electron-Withdrawing
-CH(CH₃)₂-0.15Electron-Donating

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions, particularly the choice of solvent, play a critical role in determining the selectivity and yield of reactions involving this compound. The nature of the solvent can influence the energy levels and properties of the excited states. For example, in the photoreduction of benzophenones, the solvent can affect the efficiency of the primary hydrogen abstraction step and subsequent reactions. acs.org

In polar, protic solvents like isopropyl alcohol, photoreduction is often efficient. acs.orgacs.org However, the selectivity can be dramatically altered by additives. For instance, in the photocatalytic reduction of benzophenone, the presence of KOH can shift the selectivity entirely towards the formation of benzhydrol over benzopinacol. researchgate.net The choice of solvent can also be crucial in synthetic applications. In the palladium-catalyzed synthesis of 4-bromoisoquinolones, switching the solvent from acetonitrile (B52724) (MeCN) to dichloroethane (ClCH₂CH₂Cl) and adding acetic acid selectively produces the isoquinolone instead of the isoquinoline. researchgate.net Therefore, for any reaction involving this compound, careful optimization of the solvent system and additives is essential to control the reaction pathway and maximize the yield of the desired product. rsc.org

Kinetic Analysis of Benzophenone-Mediated Reactions

The kinetics of reactions involving benzophenone derivatives are highly dependent on the substituents attached to the aromatic rings. acs.org Laser flash photolysis is a key technique used to determine the kinetic parameters of the transient species involved in photoreduction, such as the triplet state lifetime and the rate coefficients of hydrogen abstraction. acs.org

Kinetic Parameters for the Photoreduction of Benzophenone by Isopropyl Alcohol in Acetonitrile
ParameterValueDescription
kprimary~1.3 x 10⁶ M⁻¹s⁻¹Rate constant for the primary H-abstraction from isopropyl alcohol by triplet benzophenone. acs.org
ksecondary~4.0 x 10⁸ M⁻¹s⁻¹Rate constant for the secondary H-abstraction from the formed aliphatic ketyl radical. acs.org
ΦISC~1.0Quantum yield of intersystem crossing to the triplet state.

Note: The kinetic values presented are for unsubstituted benzophenone and serve as a reference. The rates for this compound would be modulated by its specific substituents.

Catalytic Functions of Substituted Benzophenones

Photoredox Catalysis and Photoinitiating Systems

Benzophenone (B1666685) and its derivatives are well-established as potent photosensitizers and photoinitiators, playing a crucial role in various light-induced chemical transformations. Their utility stems from their efficient absorption of UV radiation, leading to the formation of reactive excited states that can initiate subsequent chemical reactions.

Principles of Benzophenone-Induced Photopolymerization and Radical Generation

Benzophenone-based materials are extensively utilized as photoinitiators for free-radical polymerizations induced by ultraviolet (UV) light. The fundamental principle involves the absorption of UV light by the benzophenone moiety, which promotes it to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state. This excited triplet state is a powerful hydrogen atom abstractor.

The process of radical generation, essential for initiating polymerization, typically occurs through the abstraction of a hydrogen atom from a suitable donor molecule, often a tertiary amine co-initiator. This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The highly reactive aminoalkyl radical is then capable of initiating the polymerization of monomers, such as acrylates and methacrylates, leading to rapid curing upon exposure to UV light. The efficiency of this process is influenced by factors such as the concentration of the photoinitiator and co-initiator, the intensity of the light source, and the specific monomer system being used.

While the general principles of benzophenone-induced photopolymerization are well-understood, specific research detailing the photochemical properties and photoinitiating capabilities of 4-Bromo-4'-iso-propylbenzophenone was not prominent in the reviewed literature. However, the presence of a halogen atom and an alkyl group on the benzophenone core suggests that it would exhibit photochemical behavior analogous to other substituted benzophenones. The specific impact of the bromo and isopropyl substituents on its absorption spectrum, excited state lifetime, and hydrogen abstraction efficiency would require dedicated experimental investigation.

Application in Cross-Electrophile Coupling Reactions

Cross-electrophile coupling represents a powerful strategy in organic synthesis for the formation of carbon-carbon bonds by combining two different electrophiles under reductive conditions, thereby avoiding the need for pre-formed organometallic reagents. These reactions are often catalyzed by transition metals, such as nickel, and can be initiated or enhanced by photoredox catalysis.

In some photocatalytic cross-electrophile coupling reactions, benzophenone derivatives can act as photosensitizers. Upon irradiation, the excited benzophenone can facilitate the single-electron reduction of one of the electrophiles, generating a radical intermediate. This radical can then engage with the metal catalyst in a catalytic cycle to form the desired cross-coupled product. The merger of benzophenone hydrogen atom transfer (HAT) photocatalysis with silyl radical-induced halogen atom transfer (XAT) has been shown to enable nickel-catalyzed cross-electrophile coupling nih.gov. This approach allows for the generation of carbon-centered radicals from alkyl bromides, which can then be intercepted by a nickel catalyst to form new C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds nih.gov.

No specific applications of this compound in cross-electrophile coupling reactions were identified in the surveyed literature. However, the general principles of photoredox catalysis suggest that it could potentially function as a photosensitizer in such transformations, contingent on its redox properties and excited-state reactivity.

Metal-Catalyzed Transformations Utilizing Benzophenone-Derived Ligands or Cores

The benzophenone scaffold can be incorporated into ligands for metal catalysts or can itself be the substrate in metal-catalyzed transformations, leading to a diverse range of chemical reactions.

Asymmetric Hydrogenation of Benzophenone Imines

Asymmetric hydrogenation is a key method for the synthesis of chiral compounds, particularly amines, from prochiral precursors like imines. While the focus is often on the hydrogenation of imines derived from ketones other than benzophenone, the asymmetric hydrogenation of benzophenone imines (N-benzhydrylideneamines) is also a significant transformation. This reaction provides access to chiral diarylmethylamines, which are valuable building blocks in medicinal chemistry. The catalysts for these reactions typically consist of a transition metal, such as iridium or rhodium, complexed with a chiral ligand.

The development of efficient catalytic systems for the asymmetric hydrogenation of acyclic imines, including those derived from benzophenones, remains a challenge. However, advancements have been made using iridium(III) catalysts in combination with a chiral phosphate anion, which work cooperatively to achieve high enantioselectivity. Although no specific studies on the asymmetric hydrogenation of imines derived from this compound were found, the general methodologies developed for other substituted benzophenone imines would likely be applicable.

Hydrosilylation of Carbonyl Compounds

The hydrosilylation of carbonyl compounds, including benzophenones, is a widely used method for the reduction of aldehydes and ketones to their corresponding alcohols. This reaction involves the addition of a silicon-hydrogen bond across the carbon-oxygen double bond, followed by hydrolysis to yield the alcohol. The process is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly common.

In the context of photoactivated catalytic systems for hydrosilylation, benzophenone and its derivatives can act as photosensitizers mdpi.com. Upon UV irradiation, the excited benzophenone can transfer energy to the metal catalyst, thereby activating it for the hydrosilylation reaction mdpi.com. This approach allows for temporal and spatial control over the curing process in applications such as silicone polymer chemistry.

While the general utility of benzophenones as photosensitizers in hydrosilylation is established, specific studies employing this compound for this purpose were not found in the reviewed literature. Its potential efficacy would depend on its ability to sensitize the chosen metal catalyst under the reaction conditions.

Dehydrogenative Cyclization Processes

Dehydrogenative cyclization is a powerful synthetic strategy that allows for the formation of cyclic compounds through the creation of new bonds via the removal of hydrogen atoms. This approach is highly atom-economical, with dihydrogen often being the only byproduct. Palladium-catalyzed dual C-H functionalization of benzophenones has been reported to form fluorenones through an oxidative dehydrogenative cyclization acs.org. This method provides a direct route to fluorenone derivatives, which are important structural motifs in materials science and medicinal chemistry acs.org.

Organocatalytic Roles of Benzophenone Motifs

The benzophenone framework serves as a versatile scaffold in organocatalysis, primarily leveraging its unique photochemical properties. While specific research on the organocatalytic functions of this compound is not extensively documented, the broader class of substituted benzophenones has been the subject of detailed investigation, offering insights into its potential roles. These roles are predominantly centered around photocatalysis, where the benzophenone motif can act as a photosensitizer.

Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives undergo excitation from a singlet state to a triplet state. This triplet state is a key reactive intermediate in many organocatalytic transformations. The presence of substituents on the phenyl rings, such as a bromine atom and an isopropyl group, can modulate the photochemical and photophysical properties of the benzophenone core, thereby influencing its catalytic activity.

Detailed Research Findings

Research into substituted benzophenones has revealed their utility in a variety of organocatalytic reactions. The general mechanism often involves the excited triplet state of the benzophenone derivative initiating a reaction cascade. For instance, benzophenones are known to be effective photocatalysts for hydrogen atom transfer (HAT) reactions. acs.org The excited benzophenone can abstract a hydrogen atom from a suitable donor, generating a radical species that can then participate in subsequent reactions.

The substitution pattern on the benzophenone rings plays a crucial role in tuning its catalytic efficacy. An electron-withdrawing group, such as the bromine atom in this compound, can enhance the intersystem crossing rate, leading to a more efficient population of the reactive triplet state. Conversely, an electron-donating group, like the isopropyl group, can influence the energy of the excited state and the redox potential of the catalyst.

A plausible organocatalytic cycle involving a substituted benzophenone is illustrated in the context of a generic C-H functionalization reaction.

Table 1: Plausible Organocatalytic Cycle Steps

StepDescription
1. Photoexcitation The substituted benzophenone absorbs a photon of light, promoting it to an excited singlet state, followed by efficient intersystem crossing to the triplet state.
2. Hydrogen Atom Transfer (HAT) The excited triplet state of the benzophenone abstracts a hydrogen atom from a substrate (R-H), generating a substrate radical (R•) and a ketyl radical intermediate.
3. Radical Reaction The substrate radical (R•) undergoes a desired chemical transformation, such as addition to an unsaturated bond or coupling with another radical.
4. Catalyst Regeneration The ketyl radical intermediate is converted back to the ground state benzophenone catalyst, often through a subsequent hydrogen or electron transfer step, completing the catalytic cycle.

The efficiency of such catalytic cycles is dependent on various factors, including the nature of the substrate, the reaction conditions, and the specific properties of the benzophenone catalyst. The interplay of the bromo and isopropyl substituents in this compound would likely result in a unique combination of steric and electronic properties that could be advantageous for specific catalytic applications.

For example, in the photocatalytic α-aminoalkyl radical addition of amines, benzophenone acts as a photosensitizer to facilitate single electron transfers and hydrogen-atom transfers, leading to the generation of α-aminoalkyl radicals. rsc.org The presence of different substituents on the benzophenone could modulate the efficiency and selectivity of such reactions.

Table 2: Potential Applications of Substituted Benzophenones in Organocatalysis

Reaction TypeRole of Benzophenone DerivativePotential Outcome
C-H Functionalization Hydrogen Atom Transfer (HAT) CatalystFormation of new C-C or C-X bonds at previously unreactive C-H sites.
Polymerization PhotoinitiatorInitiation of radical polymerization of vinyl monomers.
[2+2] Cycloadditions PhotosensitizerSynthesis of cyclobutane derivatives from alkenes.
Isomerization Energy Transfer AgentCis-trans isomerization of alkenes.

It is important to note that while the general principles of benzophenone organocatalysis are well-established, the specific performance of this compound in these roles would require dedicated experimental investigation. The data presented here is based on the known reactivity of structurally similar compounds and serves to highlight the potential catalytic functions of the target molecule.

Photophysical and Excited State Dynamics of Benzophenone Systems

Triplet State Characteristics and Intersystem Crossing (ISC) Efficiency

Benzophenone (B1666685) and its derivatives are renowned for their high efficiency in undergoing intersystem crossing (ISC), the process of transitioning from an excited singlet state (S₁) to a triplet state (T₁). preprints.orgnih.gov This efficiency is a direct consequence of its electronic structure. The lowest excited singlet state (S₁) in benzophenone is of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.comedinst.com Conversely, a low-lying π,π* triplet state (T₂) is situated close in energy. The transition between states of different orbital types (n,π* ↔ π,π) is favored, which, combined with strong spin-orbit coupling, results in a very rapid and efficient S₁ → T₂ ISC. edinst.comedinst.comnih.gov Following this, a rapid internal conversion from the T₂ state to the lowest triplet state, T₁(n,π), occurs. nih.gov

Substituents on the benzophenone core significantly influence these triplet state characteristics. Electron-donating groups tend to increase the energy of the ³nπ* level, while electron-withdrawing groups decrease it. nih.govacs.org The lifetimes of higher triplet excited states (Tn) in substituted benzophenones have been measured in the range of 110–450 picoseconds, with the decay rate being influenced by the energy gap between the Tn and T₁ states. nih.govrsc.org The primary deactivation pathway for these higher triplet states is internal conversion to the T₁ state. nih.govrsc.org

The effect of various substituents on the lifetime of the higher triplet excited state (τTn) of benzophenone derivatives is illustrated in the table below.

CompoundSubstituent(s)Lifetime of Higher Triplet State (τTn) in ps
Benzophenone-H290
4,4'-Dichlorobenzophenone4,4'-di-Cl110
4,4'-Dibromobenzophenone4,4'-di-Br170
4,4'-Dimethylbenzophenone4,4'-di-Me450
4-Methoxybenzophenone4-MeO340
4-Hydroxybenzophenone4-OH310
4-Aminobenzophenone4-NH₂290
4-Nitrobenzophenone4-NO₂210

This table presents data synthesized from research on the transient phenomena of benzophenones in higher triplet excited states. nih.govrsc.org

Intramolecular Charge Transfer (ICT) States and Their Photoreactivity

In benzophenone derivatives featuring both electron-donating and electron-accepting groups, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state. In this state, electron density is significantly shifted from the donor-substituted portion of the molecule to the acceptor-substituted portion. The benzophenone core itself often acts as the electron-accepting unit. nih.gov

For a molecule like 4-Bromo-4'-iso-propylbenzophenone, the isopropyl group is a weak electron donor, while the bromo-substituted phenyl ring, along with the carbonyl group, acts as the acceptor moiety. Upon excitation, these molecules can exhibit ICT characteristics. gist.ac.kr Studies on analogous donor-acceptor systems, such as benzophenone-carbazole dyads, show that after excitation, both ICT and intersystem crossing processes occur. rsc.org The relative orientation of the donor and acceptor units is crucial; for instance, meta- and para-substituted dyads exhibit extended ICT and slow charge recombination, leading to long-lived triplet states, whereas ortho-substitution can lead to faster decay back to the ground state. rsc.org The formation of these ICT states is highly dependent on solvent polarity, with more polar solvents often stabilizing the charge-separated state. gist.ac.kr

Role in Thermally Activated Delayed Fluorescence (TADF) Emitters

The unique photophysical properties of benzophenones, particularly their high ISC efficiency, make them compelling candidates for use as acceptor units in materials for organic light-emitting diodes (OLEDs), specifically those utilizing thermally activated delayed fluorescence (TADF). preprints.orgnih.gov TADF is a mechanism that allows OLEDs to harvest non-emissive triplet excitons (75% of the total) by converting them into emissive singlet excitons through reverse intersystem crossing (rISC). preprints.orgnih.gov

For efficient rISC to occur, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small, typically less than 0.2 eV. daneshyari.com The benzophenone framework serves as an excellent electron-deficient core to which various electron-donating units can be attached. nih.gov This donor-acceptor architecture is designed to spatially separate the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, which effectively reduces the ΔEST. nih.gov Benzophenone's inherent high spin-orbit coupling, which promotes ISC, is also beneficial for the reverse process of rISC. preprints.org By carefully selecting donor groups and their linkage to the benzophenone acceptor, materials with small ΔEST values and high quantum efficiencies can be synthesized. daneshyari.comrsc.org

Emitter BaseKey PropertyValueApplication Performance
Benzophenone DerivativeΔEST0.08 eVMax. External Quantum Efficiency (EQE) of 4.3% in a solution-processed non-doped OLED. daneshyari.com
5tCzMeB (Benzophenone-based)PL Quantum Yield0.99 (in doped film)Max. EQE of 24.6% in a sky-blue TADF OLED. rsc.org
5tCzBP (Benzophenone-based)PL Quantum YieldN/AShowed higher non-radiative triplet quenching compared to 5tCzMeB. rsc.org

This table highlights key performance metrics for selected benzophenone-based TADF emitters.

Spectroscopic Probes of Excited States (e.g., Time-Resolved Techniques)

Understanding the complex and ultrafast photophysical processes in benzophenone systems requires sophisticated spectroscopic methods. Time-resolved techniques are essential for directly observing the formation and decay of transient excited states. edinst.comedinst.com

Transient Absorption Spectroscopy: This is a powerful technique used to monitor the evolution of excited states. edinst.comedinst.com In this method, a "pump" laser pulse excites the molecule, and a "probe" light pulse, delayed by a specific time, measures the absorption spectrum of the transient species. This allows for the direct observation of the decay of the S₁ state and the corresponding rise of the T₁ state, providing kinetic data on the ISC process. researchgate.net It has been used to measure triplet state lifetimes and study phenomena like triplet-triplet annihilation. edinst.com

Laser Flash Photolysis: This technique is used to generate and study transient species with longer lifetimes, such as triplet states and radicals. researchgate.net For instance, two-color two-laser flash photolysis has been employed to investigate the higher triplet excited states (Tn) of benzophenone, determining their lifetimes to be in the picosecond domain. nih.govrsc.org This method was also used to directly observe the absorption spectra of the excited state of benzophenone ketyl radicals. researchgate.netacs.org

Ultrafast Spectroscopy: Techniques with femtosecond to picosecond time resolution, such as ultrafast absorption and Raman spectroscopy, can probe the very initial events following photoexcitation. nih.govresearchgate.net These methods have been used to show that the ISC in benzophenone can be influenced by interactions with solvent molecules, such as hydrogen bonding, which can alter the ISC time constant from sub-200 fs to several picoseconds. nih.gov

Computational and Theoretical Chemistry Studies of Substituted Benzophenones

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of benzophenone (B1666685) derivatives. iaea.orgnih.gov DFT methods, such as the widely used B3LYP hybrid functional, allow for the computation of optimized molecular geometries and various electronic properties in the ground state. acs.org These calculations provide a foundational understanding of how different substituents influence the molecule's behavior through steric, inductive, and resonance effects. iaea.org

For a molecule like 4-Bromo-4'-iso-propylbenzophenone, DFT calculations would reveal the distribution of electron density, the molecular electrostatic potential (MEP), and the nature of chemical bonds. The bromine atom at the 4-position acts as an electron-withdrawing group through induction, while the isopropyl group at the 4'-position is a weak electron-donating group. These opposing electronic effects create a complex charge distribution across the molecule, which is critical for its reactivity.

Natural Bond Orbital (NBO) analysis can further dissect the intramolecular and intermolecular bonding, offering insights into charge transfer interactions and the stability of the molecular structure. tandfonline.com Theoretical studies have also been employed to understand the vibrational spectra (FT-IR and FT-Raman) of benzophenone derivatives, with calculations showing good agreement with experimental data. tandfonline.comresearchgate.net

Reactivity descriptors derived from DFT calculations, such as global electrophilicity, chemical potential, and hardness, can quantify the chemical reactivity of these molecules. acs.orgchemrevlett.com For instance, the electrophilicity index helps to classify molecules based on their propensity to accept electrons. acs.org These computational tools provide a robust framework for predicting how this compound would interact with other chemical species, which is crucial for designing its applications in various chemical processes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energies)

The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, photochemical activity, and electronic absorption spectra. scialert.net

In substituted benzophenones, the nature and position of the substituents significantly modulate the energies of the frontier orbitals. rsc.org

Electron-donating groups (like alkyl or methoxy (B1213986) groups) tend to raise the energy of the HOMO, making the molecule a better electron donor.

Electron-withdrawing groups (like halogens or nitro groups) tend to lower the energy of the LUMO, making the molecule a better electron acceptor. iaea.org

For this compound, the electron-withdrawing bromo group would be expected to lower the LUMO energy, which is primarily localized on the benzophenone core. The electron-donating isopropyl group would slightly raise the HOMO energy. The interplay of these substituents determines the final HOMO-LUMO gap, which in turn affects the molecule's reactivity and the wavelength of its maximum absorption in the UV-visible spectrum. scialert.net A smaller gap generally implies higher reactivity and a shift of absorption to longer wavelengths.

The table below presents typical calculated values for benzophenone and related derivatives, illustrating the effect of substituents on frontier orbital energies.

CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (eV)
Benzophenone-6.58-1.894.69
4-Methylbenzophenone-6.45-1.874.58
4-Chlorobenzophenone-6.68-2.094.59
4,4'-Dichlorobenzophenone-6.80-2.284.52

Note: These values are illustrative and depend on the specific computational method and basis set used. The trend shows that electron-withdrawing groups (Cl) lower both HOMO and LUMO energies, while electron-donating groups (Methyl) can raise the HOMO energy.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful asset for predicting and interpreting the spectroscopic properties of molecules. unibo.it Using methods like Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate UV-visible absorption spectra with considerable accuracy. chemrevlett.com The maximum absorption wavelength (λmax) corresponds to the electronic transition from the ground state to an excited state, often the HOMO-to-LUMO transition. scialert.net By calculating the electronic excitation energies, researchers can predict how structural modifications will affect the color and photophysical properties of benzophenone derivatives. nih.gov

For this compound, TD-DFT calculations would predict its UV absorption characteristics, which are vital for applications such as photoinitiators or UV filters. The calculations would likely show an absorption profile typical of benzophenones, with strong transitions in the UV region.

Furthermore, computational methods can be used to explore potential chemical reaction pathways. nih.gov For benzophenones, a well-known photoreaction is the hydrogen abstraction from a suitable donor to form a ketyl radical. acs.org Theoretical calculations can model the transition states and intermediates of such reactions, determining activation energies and reaction dynamics. This predictive capability is essential for understanding the mechanisms of photoinitiation in polymerization or the degradation pathways of these compounds under UV irradiation. It is also possible to predict sites of metabolism by identifying atoms most likely to undergo biotransformation, which is a critical aspect in assessing the environmental or biological fate of a compound. nih.gov

Correlation of Computational Data with Experimental Electrochemical Potentials

A significant achievement in the computational study of substituted benzophenones is the establishment of a direct correlation between theoretical parameters and experimental data. Specifically, a linear relationship has been demonstrated between the DFT-calculated LUMO energies and the experimentally measured reduction potentials of various benzophenone derivatives. iaea.org Benzophenones typically undergo two one-electron reductions, with the first, often reversible, step leading to the formation of a stable radical anion. iaea.org

Since the LUMO is the orbital that accepts an electron during reduction, its energy is directly related to the ease with which the molecule can be reduced. A lower LUMO energy corresponds to a less negative (or more positive) reduction potential, indicating that the reduction occurs more readily. This correlation allows for the accurate prediction of the reduction potential for other substituted benzophenones based solely on computational results, which is valuable in fields like coordination chemistry and the development of redox flow batteries. iaea.orgmdpi.com

For this compound, the electron-withdrawing nature of the bromine atom is expected to lower its LUMO energy significantly compared to unsubstituted benzophenone. Consequently, it would be predicted to have a less negative first reduction potential, making it easier to reduce. This prediction can be validated by cyclic voltammetry experiments. Computational models can even be used to simulate the full cyclic voltammogram, providing theoretical peak potentials that show good agreement with experimental values. acs.org

The table below illustrates the correlation between the first reduction potential (Epc1) and the calculated LUMO energy for a series of substituted benzophenones.

CompoundFirst Reduction Potential (Epc1 vs Fc/Fc+) (V)Calculated E(LUMO) (eV)
4,4'-Dimethoxybenzophenone-2.14-1.74
4-Methylbenzophenone-2.05-1.87
Benzophenone-1.99-1.89
4-Chlorobenzophenone-1.89-2.09
4,4'-Dichlorobenzophenone-1.79-2.28

Data sourced from Electrochimica Acta, 2021, 373, 137894. iaea.orgmdpi.com This data clearly shows that as the LUMO energy becomes lower (more negative), the reduction potential becomes less negative.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Compound Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 4-bromo-4'-iso-propylbenzophenone and for identifying and quantifying impurities. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity (M and M+2) due to the natural abundance of the 79Br and 81Br isotopes. miamioh.edunist.gov This distinctive signature greatly aids in the identification of bromine-containing fragments.

The principal fragmentation in bromo compounds is often the loss of the halogen atom. miamioh.edu Other common fragmentation patterns include the loss of HX (where X is the halogen) and α-cleavage. miamioh.edu In the context of impurity profiling, HRMS can detect and identify related substances, such as isomers or by-products from its synthesis, with high sensitivity and accuracy. chemicalbook.com

Table 1: Key Mass Spectrometry Data for a Fragment of this compound

Compound NameFormulaMolecular WeightKey FragmentationSource
1-Bromo-4-(1-methylethyl)benzeneC9H11Br199.09Fragmentation data is available in the NIST WebBook. nih.gov

Note: This table presents data for a structural fragment of the main compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the two benzene (B151609) rings will exhibit distinct signals. The protons on the bromo-substituted ring and the isopropyl-substituted ring will have different chemical shifts and coupling patterns due to the differing electronic effects of the substituents. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups. While specific ¹H NMR data for this compound is not available, the spectrum of the closely related 4-bromobenzophenone (B181533) provides a useful comparison for the signals of the bromo-substituted phenyl ring. stackexchange.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The carbon atoms in the aromatic rings will have shifts influenced by the bromine and isopropyl substituents. The bromine atom is known to have a "heavy atom effect," which can cause an upfield shift of the ipso-carbon to which it is attached. chemicalbook.com The signals for the isopropyl group will appear in the aliphatic region of the spectrum. Although a specific ¹³C NMR spectrum for this compound is not provided in the searched literature, general principles and data from related compounds like 4-bromobenzaldehyde (B125591) and other substituted benzophenones can be used for predictive assignment. chemicalbook.comscialert.net

Table 2: Representative ¹H NMR Spectral Data for an Analogous Compound

Compound NameSolventChemical Shift (ppm) and MultiplicitySource
4-BromobenzophenoneCDCl₃7.77 (d), 7.67 (d), 7.63 (t), 7.49 (t) stackexchange.com

Note: This table presents data for an analogous compound to infer the spectral characteristics of the bromo-substituted phenyl ring.

UV-Visible Derivative Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds like benzophenones, which exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions. mdpi.comresearchgate.net The absorption spectrum of benzophenone (B1666685) derivatives is influenced by substituents on the aromatic rings. nih.gov

Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can enhance the resolution of overlapping spectral bands and reduce background interference. mdpi.com This technique is particularly useful for the quantitative analysis of a specific compound in a mixture without the need for prior separation. The "zero-crossing" method in derivative spectrophotometry allows for the selective determination of one component in the presence of another by measuring the derivative signal at a wavelength where the derivative signal of the interfering component is zero. mdpi.com

While no specific studies on the quantitative analysis of this compound using derivative spectrophotometry were found, the methodology has been successfully applied to the determination of benzophenone as an impurity in other pharmaceutical compounds. mdpi.com This suggests that a similar approach could be developed for the quantitative analysis of this compound in various matrices. The development of such a method would involve selecting an appropriate solvent, determining the zero-crossing points, and establishing a calibration curve over a suitable concentration range. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov Benzophenone and its derivatives are well-known photosensitizers that can generate radicals upon exposure to UV light. nih.gov

The photochemical generation of radicals from halogenated benzophenones can occur through various mechanisms, including photo-induced halogen-atom transfer. rsc.org The resulting radicals can be detected and identified by their characteristic ESR spectra. ESR spectroscopy can provide information about the structure, environment, and concentration of the radical species. nih.gov

Although no specific ESR studies on this compound were identified in the literature, the general principles of ESR spectroscopy and its application to other benzophenone derivatives suggest its utility in studying the radical-forming potential of this compound. nasa.gov Such studies would be valuable for understanding its photochemical stability and its potential role in initiating radical-mediated processes.

Crystal Engineering and Supramolecular Chemistry of Benzophenone Derivatives

Single Crystal X-ray Diffraction Analysis of Benzophenone (B1666685) Crystal Structures

No single crystal X-ray diffraction data for 4-Bromo-4'-iso-propylbenzophenone has been found in the current body of scientific literature. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms and molecules in a crystal, including bond lengths, bond angles, and unit cell parameters. For related compounds, such as 4-methyl benzophenone, single crystal X-ray diffraction has been used to confirm unit cell parameters. researchgate.net Similarly, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide was determined to be in the monoclinic space group C2/c. nih.gov However, these findings cannot be extrapolated to this compound.

Intermolecular Interactions Governing Crystal Packing (e.g., C-H···π, halogen bonding, C-F···H, F···F, π-π stacking)

A detailed analysis of the specific intermolecular interactions governing the crystal packing of this compound is not possible without crystallographic data. In the crystal structures of other brominated organic molecules, interactions such as C-H···Br and π···π stacking have been observed to play a significant role in stabilizing the crystal lattice. nih.gov For instance, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds, along with antiparallel stacking of the bromophenyl rings with a centroid-to-centroid distance of 4.213 Å, are key features of the crystal packing. nih.gov

Co-crystallization Strategies for Modulating Solid-State Properties

There is no available research on the co-crystallization of this compound. Co-crystallization is a technique used to design new crystalline solids with modified physical and chemical properties by combining a target molecule with a co-former in a stoichiometric ratio. This strategy has been applied to other organic compounds to, for example, improve solubility or alter photophysical properties.

Solid-State Reactivity and Photodimerization Processes in Crystalline Architectures

Information regarding the solid-state reactivity and photodimerization processes of this compound is currently unavailable. Benzophenones are known to undergo photochemical reactions, such as photodimerization, in the solid state, with the outcome being highly dependent on the molecular packing in the crystal. The specific arrangement of molecules in the crystalline architecture of this compound would be required to predict or analyze such reactivity.

Applications in Functional Materials and Advanced Organic Semiconductors

Benzophenone (B1666685) Derivatives as Active Components in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a well-established building block in the design of materials for organic light-emitting diodes (OLEDs) due to its electron-deficient nature and its ability to promote efficient intersystem crossing. nih.gov This makes benzophenone derivatives promising candidates for various roles within OLED device architecture, including as host materials and emitters. nih.gov However, specific research detailing the synthesis, properties, and performance of 4-Bromo-4'-iso-propylbenzophenone as an active component in OLEDs has not been identified.

Host Materials in Phosphorescent Emitters

Benzophenone-based compounds are often explored as host materials in phosphorescent OLEDs (PhOLEDs). nih.gov Their high triplet energy allows for efficient energy transfer to phosphorescent dopants. ossila.com Various derivatives, such as those incorporating carbazole moieties attached to a brominated benzophenone core, have been synthesized and tested. nih.gov Despite this general trend, there is no available research that specifically investigates or reports the use of this compound as a host material in phosphorescent emitters.

Bipolar Host Materials for TADF Emitters

The development of materials for Thermally Activated Delayed Fluorescence (TADF) emitters is a key area of OLED research. Benzophenone's electronic properties make its derivatives suitable as acceptor units in bipolar host materials designed to support TADF. nih.govdaneshyari.com These hosts facilitate charge balance and efficient triplet-to-singlet up-conversion. nih.gov While molecules using precursors like 4-fluorobenzophenone have been developed for TADF applications nih.gov, no studies were found that specifically utilize or characterize this compound for this purpose.

Emitters Employing Donor-Acceptor Molecular Structures

The combination of an electron-donating unit with an electron-accepting unit like benzophenone can create efficient TADF emitters. nih.gov This donor-acceptor architecture is crucial for tuning the energy levels of the molecule to achieve a small singlet-triplet energy gap, which is essential for TADF. daneshyari.com Research into various benzophenone derivatives with twisted donor-acceptor structures exists nih.gov, but there is no specific literature on the application or performance of this compound as an emitter with this type of molecular structure.

Exploration in Agrochemicals and Other Specialty Chemicals

While various brominated aromatic compounds serve as intermediates or active ingredients in the agrochemical and specialty chemical sectors, there is no documented use of this compound in these applications. Searches for its role in this area did not provide any relevant research or patents.

Integration into Supramolecular Nanostructures for Catalytic Systems

The integration of organic molecules into supramolecular assemblies to create novel catalytic systems is a growing field of research. However, there is no available information to suggest that this compound has been explored for its potential to form or be integrated into supramolecular nanostructures for catalytic purposes.

Q & A

Basic: What are the optimal synthesis routes for 4-Bromo-4'-iso-propylbenzophenone in academic research?

Answer:
The synthesis typically involves bromination of 4'-iso-propylbenzophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. Key steps include:

  • Bromination Protocol : Slow addition of H₂O₂ to avoid exothermic splashing, with stirring using a Teflon-coated mechanical stirrer to resist HBr corrosion .
  • Precursor : 4'-iso-propylbenzophenone (analogous to 4′-methylpropiophenone in bromination reactions) is treated with 48% HBr, followed by oxidation .
  • Purification : Column chromatography or recrystallization to achieve >97% purity, as validated by HPLC .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution and iso-propyl group orientation. The aromatic proton splitting pattern (e.g., para-substitution) and iso-propyl methyl doublets are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₅BrO, theoretical MW: 303.2 g/mol) .
  • HPLC : Purity assessment (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do steric effects of the iso-propyl group influence reactivity in cross-coupling reactions?

Answer:
The iso-propyl group introduces steric hindrance, which can:

  • Reduce Reaction Rates : Slower kinetics in Suzuki-Miyaura couplings due to hindered access to the palladium catalyst active site .
  • Direct Selectivity : Steric bulk may favor coupling at less hindered positions (e.g., meta-bromo derivatives) .
  • Mitigation Strategies : Use bulky ligands (e.g., SPhos) or elevated temperatures to enhance reactivity .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electron-withdrawing effects of bromine and electron-donating iso-propyl groups. Basis sets like B3LYP/6-311+G(d,p) are standard .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites .
  • TD-DFT : Models UV-Vis absorption spectra for photochemical applications .

Data Contradiction: How to resolve discrepancies in reported bromination yields?

Answer:
Discrepancies arise from:

  • Reagent Purity : Impure HBr (e.g., <48%) reduces bromine availability. Validate reagent grades via titration .
  • Reaction Scale : Small-scale reactions (<5g) may suffer from inefficient mixing. Use mechanical stirring for >10g batches .
  • Byproduct Formation : Monitor for di-brominated byproducts via TLC (Rf comparison with standards) .

Application: What are potential materials science applications of this compound?

Answer:

  • Liquid Crystal Precursors : Acts as an intermediate for 4-alkyl-4'-bromobiphenyls, key in nematic liquid crystal synthesis .
  • Polymer Functionalization : Bromine serves as a handle for post-polymerization modifications (e.g., click chemistry) .
  • OLEDs : The biphenyl core and bromine substituent enhance electron mobility in emissive layers .

Safety: What precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • First Aid : Immediate flushing with water for eye exposure (15 mins) and soap wash for skin contact. Seek medical attention if ingested .
  • Storage : In airtight containers at 0–6°C to prevent decomposition .

Advanced: How does the electronic interplay between bromine and iso-propyl groups affect photostability?

Answer:

  • Bromine Quenching : Bromine’s heavy atom effect enhances intersystem crossing, increasing triplet-state population and photodegradation risk .
  • Iso-Propyl Donation : Electron-donating iso-propyl groups reduce electrophilicity at the carbonyl, mitigating photooxidation. Validate via accelerated UV exposure tests (e.g., 254 nm for 24 hrs) .

Basic: What chromatographic methods optimize purification of this compound?

Answer:

  • Normal-Phase Chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent to separate brominated isomers .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp: 80–85°C) .
  • HPLC-DAD : Semi-preparative C18 columns (acetonitrile/water gradient) for analytical validation .

Advanced: Can this compound act as a ligand in coordination chemistry?

Answer:

  • Metal Binding : The ketone oxygen and bromine may coordinate to transition metals (e.g., Pd, Cu). Validate via X-ray crystallography or IR (C=O stretch shift from ~1680 cm⁻¹ to 1640 cm⁻¹) .
  • Catalytic Applications : Test in Heck or Ullmann couplings; compare activity with non-brominated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.